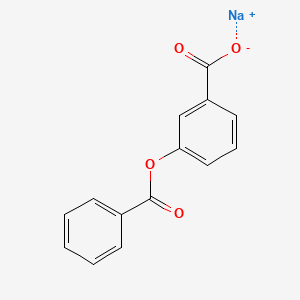

Sodium 3-(benzoyloxy)benzoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

93776-88-6 |

|---|---|

Molecular Formula |

C14H9NaO4 |

Molecular Weight |

264.21 g/mol |

IUPAC Name |

sodium;3-benzoyloxybenzoate |

InChI |

InChI=1S/C14H10O4.Na/c15-13(16)11-7-4-8-12(9-11)18-14(17)10-5-2-1-3-6-10;/h1-9H,(H,15,16);/q;+1/p-1 |

InChI Key |

QFQFPFHUCRQDLH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Optimization for Sodium 3 Benzoyloxy Benzoate

Established Reaction Pathways for Sodium 3-(benzoyloxy)benzoate and Analogues

The formation of this compound is primarily achieved through a two-step process: the esterification of a hydroxyl-substituted benzoic acid followed by the formation of a carboxylate salt.

Esterification Reactions and Conditions

The initial and crucial step in the synthesis is the formation of the ester, 3-(benzoyloxy)benzoic acid. This is typically accomplished through the esterification of 3-hydroxybenzoic acid with benzoyl chloride. A widely employed method for this transformation is the Schotten-Baumann reaction. iitk.ac.inchemistnotes.comchemistry-reaction.com This reaction involves the acylation of an alcohol or phenol (B47542) with an acyl halide in the presence of a base. iitk.ac.injk-sci.com

The Schotten-Baumann reaction is often carried out in a two-phase solvent system, such as dichloromethane (B109758) and water, with the base residing in the aqueous phase to neutralize the hydrochloric acid generated during the reaction. iitk.ac.intestbook.com Common bases used include sodium hydroxide (B78521) or pyridine. iitk.ac.inbyjus.com The reaction is typically conducted at room temperature. iitk.ac.in The reaction of phenol with benzoyl chloride in the presence of aqueous sodium hydroxide to yield phenyl benzoate (B1203000) is a classic example of this method. chemistnotes.com

The general mechanism involves the nucleophilic attack of the hydroxyl group of 3-hydroxybenzoic acid on the carbonyl carbon of benzoyl chloride. The presence of a base facilitates the deprotonation of the hydroxyl group, increasing its nucleophilicity and driving the reaction forward. byjus.com

Table 1: Typical Conditions for Schotten-Baumann Esterification

| Parameter | Condition |

| Reactants | 3-Hydroxybenzoic acid, Benzoyl chloride |

| Solvent System | Dichloromethane/Water (biphasic) |

| Base | Aqueous Sodium Hydroxide or Pyridine |

| Temperature | Room Temperature |

Carboxylate Salt Formation Principles

Following the successful synthesis of 3-(benzoyloxy)benzoic acid, the next step is its conversion to the corresponding sodium salt. This is a straightforward acid-base neutralization reaction. quora.combrainly.comquora.com The carboxylic acid group of 3-(benzoyloxy)benzoic acid reacts with a sodium-containing base, such as sodium hydroxide or sodium bicarbonate, to form this compound and water. quora.combrainly.com

The general equation for this reaction is: C₆H₅COOC₆H₄COOH + NaOH → C₆H₅COOC₆H₄COONa + H₂O quora.comquora.com

This reaction is typically carried out in an aqueous solution. The resulting salt, being ionic, is generally more soluble in water than the parent carboxylic acid. scribd.com

Precursor Design and Chemical Transformations

The successful synthesis of this compound relies on the availability and purity of its key precursors, primarily 3-(benzoyloxy)benzoic acid.

Synthesis of 3-(benzoyloxy)benzoic Acid Intermediates

The primary method for synthesizing the 3-(benzoyloxy)benzoic acid intermediate is the direct esterification of 3-hydroxybenzoic acid with benzoyl chloride, as detailed in the Schotten-Baumann reaction. chemistnotes.comchemistry-reaction.com The starting material, 3-hydroxybenzoic acid, can be prepared through various methods, including the reaction of sulphophthalic acids with an alkali metal hydroxide. google.com Benzoyl chloride, the other key reactant, can be synthesized from benzoic acid by reacting it with reagents such as thionyl chloride or phosphorus pentachloride. chemicalbook.comreddit.com

An alternative approach to ester formation involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. This method facilitates the esterification of a carboxylic acid with an alcohol and can be applied to the synthesis of hybrid derivatives of 3-hydroxybenzoic acid. rasayanjournal.co.in

Strategies for Orthogonal Protecting Groups in Related Structures

In the synthesis of more complex molecules containing multiple reactive functional groups, the use of orthogonal protecting groups is a critical strategy. thieme-connect.debiosynth.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain protected. thieme-connect.debiosynth.com

For polyfunctional benzoic acid derivatives, where both hydroxyl and carboxyl groups may require protection during different synthetic steps, an orthogonal protection strategy is essential. For instance, in peptide synthesis, the Fmoc (fluorenylmethyloxycarbonyl) group, which is base-labile, is often used for amino group protection, while acid-labile groups like tert-butyl (tBu) are used for protecting carboxyl and hydroxyl groups. iris-biotech.de This allows for the selective removal of the Fmoc group without affecting the tBu-protected side chains. iris-biotech.de

While the direct synthesis of this compound may not necessitate complex protecting group strategies, the principles of orthogonal protection are crucial for the synthesis of its more elaborate analogs or when incorporating it into larger molecular frameworks. For example, a scenario could involve protecting the carboxylic acid of 3-hydroxybenzoic acid as a benzyl (B1604629) ester (removable by hydrogenolysis) while the hydroxyl group is protected with a silyl (B83357) ether (removable by fluoride (B91410) ions), allowing for selective reactions at either position.

Table 2: Examples of Orthogonal Protecting Groups

| Protecting Group | Functional Group Protected | Cleavage Condition |

| Fmoc (Fluorenylmethyloxycarbonyl) | Amine | Base (e.g., Piperidine) |

| tBu (tert-Butyl) | Carboxylic acid, Hydroxyl | Acid (e.g., Trifluoroacetic acid) |

| Cbz (Carboxybenzyl) | Amine | Hydrogenolysis |

| TBDMS (tert-Butyldimethylsilyl) | Hydroxyl | Fluoride ion (e.g., TBAF) |

Catalytic Systems and Reaction Enhancements in Benzoate Synthesis

To improve the efficiency, yield, and environmental footprint of benzoate synthesis, various catalytic systems and reaction enhancements have been explored.

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions in heterogeneous systems, such as the biphasic conditions often used in the Schotten-Baumann reaction. acs.orgjetir.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like Aliquat 336, facilitates the transfer of a reactant (e.g., the phenoxide ion) from the aqueous phase to the organic phase where the reaction with the acyl chloride occurs. acs.orgresearchgate.net This can significantly increase the reaction rate and yield of phenyl benzoate synthesis. acs.org

Lewis acids can also be employed as catalysts in acylation reactions. jk-sci.com While the traditional Schotten-Baumann reaction relies on a base, Lewis acids can activate the acyl chloride, making it more susceptible to nucleophilic attack.

Furthermore, the choice of solvent can have a significant impact on the reaction rate and conversion. Polar organic solvents like dichloromethane have been shown to promote higher conversion and faster reaction rates in the synthesis of phenyl benzoate compared to nonpolar solvents. acs.org

Recent research has also focused on the development of solid acid catalysts for esterification reactions, which offer advantages in terms of reusability and reduced environmental impact compared to traditional homogeneous acid catalysts. researchgate.netscispace.com

Table 3: Catalytic Systems and Enhancements for Benzoate Synthesis

| System/Enhancement | Description | Example |

| Phase-Transfer Catalysis | Facilitates reactant transfer between phases in a biphasic system. | Quaternary ammonium salts (e.g., Aliquat 336) |

| Lewis Acid Catalysis | Activates the acylating agent towards nucleophilic attack. | Sc(OTf)₃, MgBr₂ jk-sci.com |

| Solvent Effects | The polarity of the organic solvent can influence reaction rate and yield. | Dichloromethane promotes higher conversion than toluene. acs.org |

| Solid Acid Catalysts | Heterogeneous catalysts that are reusable and environmentally friendly. | Sulfated zirconia, Amberlyst-15 |

Advanced Synthetic Strategies for Positional Isomers and Analogues

The synthesis of specific positional isomers of sodium (benzoyloxy)benzoate, such as the 2-, 3-, and 4-isomers, necessitates regioselective control during the esterification of the corresponding hydroxybenzoic acids. The inherent electronic and steric differences between the hydroxyl and carboxylic acid groups on the benzene (B151609) ring, as well as their relative positions, play a crucial role in directing the benzoylation reaction.

The primary route to 3-(benzoyloxy)benzoic acid, the precursor to the final sodium salt, involves the selective esterification of the hydroxyl group of 3-hydroxybenzoic acid with a benzoylating agent, most commonly benzoyl chloride. This reaction is typically performed under conditions that favor acylation of the phenolic hydroxyl group over the carboxylic acid. The Schotten-Baumann reaction, which utilizes a base such as sodium hydroxide or pyridine, is a frequently employed method for this transformation. nih.govresearchgate.netpolito.it The base serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbonyl carbon of benzoyl chloride. nih.gov

The synthesis of the 2- and 4-isomers follows a similar strategy, starting from 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid, respectively. However, the electronic effects of the substituent groups can influence the reactivity of the hydroxyl group and the propensity for side reactions. For instance, in 2-hydroxybenzoic acid, the formation of an intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups can affect the acidity and nucleophilicity of the hydroxyl group. quora.com In the case of 4-hydroxybenzoic acid, the para-position of the hydroxyl group allows for resonance delocalization, which can also modulate its reactivity. quora.comquora.com

The regioselective benzoylation of dihydroxybenzoic acids presents a more complex synthetic challenge. For example, in the synthesis of an analogue from 3,4-dihydroxybenzoic acid, selective benzoylation of one hydroxyl group over the other would require careful control of reaction conditions or the use of protecting groups. Research into the regioselective benzoylation of diols and carbohydrates has shown that catalysts such as organobases (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene or DBU) or metal triflates can direct the acylation to the more sterically accessible or more reactive hydroxyl group. nih.govnih.govresearchgate.net These strategies could be adapted for the selective synthesis of benzoylated analogues of hydroxybenzoic acids.

The following table outlines the key considerations for the synthesis of the positional isomers of (benzoyloxy)benzoic acid:

| Isomer | Starting Material | Key Synthetic Considerations | Potential Challenges |

| 2-(benzoyloxy)benzoic acid | 2-Hydroxybenzoic Acid (Salicylic Acid) | Overcoming intramolecular hydrogen bonding; preventing side reactions such as the formation of polymeric esters. | Steric hindrance from the adjacent carboxylic acid group may slow the reaction rate. |

| 3-(benzoyloxy)benzoic acid | 3-Hydroxybenzoic Acid | Standard Schotten-Baumann conditions are generally effective. The meta-position of the hydroxyl group leads to less electronic interaction with the carboxylic acid compared to the ortho and para isomers. quora.com | Ensuring complete reaction and high purity of the intermediate acid before salt formation. |

| 4-(benzoyloxy)benzoic acid | 4-Hydroxybenzoic Acid | The hydroxyl group is electronically activated by the para-carboxylic acid group, potentially leading to faster reaction rates. | Potential for di-acylation or other side reactions if conditions are not carefully controlled. |

Once the desired (benzoyloxy)benzoic acid isomer is synthesized and purified, the final step is the formation of the sodium salt. This is typically achieved through a straightforward acid-base neutralization reaction with a sodium base, such as sodium hydroxide or sodium bicarbonate, in an aqueous or alcoholic solution.

Process Optimization for Scalable Synthesis and Purity

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires a thorough optimization of the entire process to ensure efficiency, cost-effectiveness, and high product purity. This involves a detailed analysis of reaction parameters, choice of equipment, and purification methodologies.

For the initial esterification step, the choice of reactor is a critical factor. While batch reactors are suitable for smaller scale production and offer flexibility, continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) may be more efficient for large, continuous production runs, offering better control over reaction temperature and residence time. osf.iodiscoveryjournals.orgresearchgate.net The optimization of reaction conditions is paramount. Key parameters that need to be carefully controlled include:

Temperature: The reaction temperature affects the rate of esterification. Higher temperatures can increase the reaction rate but may also lead to the formation of undesirable byproducts.

Pressure: For reactions involving volatile reactants or solvents, pressure control is essential to maintain the desired reaction conditions and prevent loss of material.

Catalyst: The choice and concentration of the base catalyst in the Schotten-Baumann reaction can significantly impact the reaction rate and yield. Optimization studies would involve screening different bases and their concentrations.

Molar Ratios: The stoichiometry of the reactants, 3-hydroxybenzoic acid and benzoyl chloride, must be carefully controlled to maximize the yield of the desired product and minimize unreacted starting materials. A slight excess of the benzoylating agent may be used to drive the reaction to completion, but a large excess can lead to purification challenges. discoveryjournals.org

Following the esterification, the purification of the intermediate, 3-(benzoyloxy)benzoic acid, is crucial for obtaining a high-purity final product. Common purification techniques include:

Washing: The crude product is often washed with aqueous solutions to remove unreacted starting materials, the catalyst, and water-soluble byproducts. Washing with a mild base like sodium bicarbonate can help remove any unreacted 3-hydroxybenzoic acid. google.com

Crystallization/Recrystallization: This is a powerful technique for purifying solid organic compounds. nih.govdntb.gov.ua The crude 3-(benzoyloxy)benzoic acid can be dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor. The choice of solvent is critical for effective purification.

The final step, the conversion of 3-(benzoyloxy)benzoic acid to its sodium salt, also requires optimization for large-scale production. The neutralization reaction should be carried out in a suitable solvent, and the subsequent isolation of the sodium salt, typically through crystallization or evaporation, needs to be efficient to maximize yield and ensure the desired physical properties of the final product, such as crystal size and flowability. nih.gov Evaporation crystallization can be an effective method for isolating the sodium salt from the reaction mixture. nih.gov

The following table summarizes key process parameters and their potential impact on the scalable synthesis of this compound:

| Process Parameter | Optimization Goal | Impact on Yield and Purity |

| Reactor Type | Maximize throughput and control | CSTR or PFR for continuous production can lead to more consistent product quality. osf.io |

| Temperature Control | Enhance reaction rate while minimizing byproducts | Optimal temperature range needs to be determined experimentally to balance kinetics and selectivity. |

| Catalyst Loading | Maximize reaction rate and minimize cost | The ideal catalyst concentration will provide a high reaction rate without leading to excessive side reactions or purification difficulties. |

| Molar Ratio of Reactants | Drive reaction to completion and minimize waste | A slight excess of one reactant can increase yield, but a large excess complicates purification. discoveryjournals.org |

| Purification Method | Achieve high purity of the final product | Multiple crystallization steps may be necessary to meet stringent purity requirements. nih.govdntb.gov.ua |

| Drying Conditions | Obtain a stable, free-flowing solid product | Proper drying is essential to remove residual solvents and moisture, ensuring the stability of the final sodium salt. |

Advanced Spectroscopic and Structural Characterization of Sodium 3 Benzoyloxy Benzoate

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-ToF) MS in Polymerization Studies

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-ToF) mass spectrometry is a powerful analytical technique for the characterization of synthetic polymers. nih.govrsc.org It provides detailed information on molecular weight distribution, the mass of repeating units, and the identity of end groups. In the context of polymerization studies involving Sodium 3-(benzoyloxy)benzoate, either as a monomer, initiator, or modifying agent, MALDI-ToF MS would be invaluable for confirming the structure of the resulting polymer chains.

The soft ionization nature of MALDI-ToF MS allows for the analysis of large macromolecules with minimal fragmentation, generating a spectrum that typically shows a distribution of polymer chains, each differing by the mass of a single repeating unit. nih.gov For a polymer incorporating this compound, the mass spectrum would allow for the calculation of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).

Analysis involves co-crystallizing the polymer sample with a suitable matrix (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile, DCTB) and a cationization agent (e.g., sodium trifluoroacetate) on a target plate. nih.govnih.gov A pulsed laser desorbs and ionizes the matrix and analyte molecules. The ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight.

The data obtained would allow researchers to verify the successful incorporation of the 3-(benzoyloxy)benzoate moiety and to analyze the fidelity of the polymer's end groups, which is often difficult to confirm using other methods like NMR spectroscopy due to low concentration.

Table 1: Illustrative MALDI-ToF MS Data for a Hypothetical Polymer Incorporating this compound

| Parameter | Description | Illustrative Value |

| Repeat Unit Mass | The mass of the monomer unit within the polymer chain. | Dependent on co-monomer |

| End Group Masses | Mass of the terminal groups of the polymer chain. | Would confirm presence of the benzoyloxybenzoate group if used as an end-cap. |

| Mn ( g/mol ) | Number-average molecular weight. | e.g., 3500 |

| Mw ( g/mol ) | Weight-average molecular weight. | e.g., 3650 |

| Đ (Mw/Mn) | Dispersity (polydispersity index). | e.g., 1.04 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups and molecular structure of this compound. These methods probe the vibrational modes of a molecule, which are determined by bond strengths and atomic masses. msu.edu For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment, whereas for a vibration to be Raman active, it must cause a change in the polarizability of the molecule. tanta.edu.eg

Vibrational Mode Assignments for Key Functional Groups

The structure of this compound contains several key functional groups whose characteristic vibrations can be readily identified. The most prominent are the ester linkage and the sodium carboxylate salt.

Ester Group (R-COO-R'): The carbonyl (C=O) stretching vibration of the ester is expected to produce a strong, sharp absorption band in the IR spectrum, typically in the range of 1725-1740 cm⁻¹. The C-O stretching vibrations of the ester linkage are also characteristic, appearing as two distinct bands, often in the 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1150 cm⁻¹ (symmetric stretch) regions.

Carboxylate Anion (-COO⁻): The carboxylate group exhibits strong asymmetric and symmetric stretching vibrations. The asymmetric stretch (νₐₛ(COO⁻)) typically appears as a very strong band in the IR spectrum around 1550-1610 cm⁻¹. The symmetric stretch (νₛ(COO⁻)) is found at a lower wavenumber, generally between 1400-1440 cm⁻¹, and is also a strong absorption.

Aromatic Rings: The C-H stretching vibrations of the benzene (B151609) rings are expected above 3000 cm⁻¹. rasayanjournal.co.in The aromatic C=C stretching vibrations cause a series of bands of variable intensity in the 1450-1600 cm⁻¹ region. rasayanjournal.co.in Out-of-plane (OOP) C-H bending vibrations are also highly characteristic of the substitution pattern and appear in the 700-900 cm⁻¹ region. tum.de

Table 2: Predicted Vibrational Mode Assignments for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Technique |

| 3000 - 3100 | Aromatic C-H | Stretching (ν) | IR, Raman |

| 1725 - 1740 | Ester C=O | Stretching (ν) | IR (Strong) |

| 1550 - 1610 | Carboxylate (-COO⁻) | Asymmetric Stretching (νₐₛ) | IR (Very Strong) |

| 1450 - 1600 | Aromatic C=C | Ring Stretching (ν) | IR, Raman |

| 1400 - 1440 | Carboxylate (-COO⁻) | Symmetric Stretching (νₛ) | IR (Strong) |

| 1250 - 1300 | Ester C-O-C | Asymmetric Stretching (νₐₛ) | IR, Raman |

| 1000 - 1150 | Ester C-O-C | Symmetric Stretching (νₛ) | IR, Raman |

| 700 - 900 | Aromatic C-H | Out-of-Plane Bending (γ) | IR (Strong) |

Analysis of Aromatic Ring Vibrations and Ester Linkages

A more detailed analysis of the spectra reveals specific information about the substitution patterns and linkages. The two benzene rings in this compound have different substitution patterns (monosubstituted and 1,3-disubstituted), which gives rise to a complex but interpretable pattern of vibrations.

The monosubstituted ring typically shows strong out-of-plane bending bands around 690-710 cm⁻¹ and 730-770 cm⁻¹. The 1,3-disubstituted (meta) ring will have its own characteristic C-H out-of-plane bending bands, expected in the 680-725 cm⁻¹ and 750-810 cm⁻¹ regions. tum.de

In Raman spectroscopy, the aromatic ring "breathing" mode, a symmetric radial expansion and contraction of the ring, is often a strong and sharp peak, typically observed near 1000 cm⁻¹. rasayanjournal.co.in This mode is particularly useful for identifying the presence of the phenyl groups. The ester linkage vibrations, specifically the C-O-C stretches, will couple with other vibrations in the molecule, providing further detail in the complex "fingerprint region" of the spectrum (below 1500 cm⁻¹). msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. tanta.edu.eg In this compound, the primary chromophores are the two aromatic rings and the carbonyl groups of the ester and carboxylate functions.

The electronic transitions expected for this molecule are primarily π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like benzene rings and carbonyl groups. These transitions are typically high-energy and result in strong absorption bands. For aromatic systems, absorption bands are often observed in the 200-280 nm range. The extended conjugation in this compound, involving the benzene rings and the ester group, is expected to result in intense absorption in this region.

n → π Transitions:* This type of transition involves the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) compared to π → π* transitions but have a much lower intensity and are sometimes described as "forbidden" transitions. usp.br They may appear as a weak shoulder on the tail of the main π → π* absorption band, typically above 280 nm.

The solvent used for analysis can influence the position of these absorption maxima. Increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. shu.ac.uk

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λₘₐₓ Range (nm) | Intensity (Molar Absorptivity, ε) |

| π → π | Aromatic Rings, C=O | 200 - 280 | High (ε > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | C=O (Ester) | > 280 | Low (ε < 100 L mol⁻¹ cm⁻¹) |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, one can deduce the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions. rsc.org

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single crystal X-ray diffraction provides the most precise and unambiguous structural data for a molecule. cam.ac.uk If a suitable single crystal of this compound can be grown, this technique would reveal its exact molecular geometry and conformation in the solid state.

The analysis would yield a detailed crystallographic information file (CIF) containing:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between bonds. This would precisely define the geometry of the ester linkage and the carboxylate group.

Torsional Angles: These angles describe the conformation of the molecule, such as the twist between the two aromatic rings.

Intermolecular Interactions: The data would reveal how molecules pack in the crystal, showing details of the ionic interaction between the sodium cation (Na⁺) and the carboxylate anion (-COO⁻), as well as any potential π-stacking between the aromatic rings of adjacent molecules.

Table 4: Representative Crystallographic Data Obtainable from Single Crystal XRD

| Parameter | Description | Illustrative Example (Based on a Benzoate (B1203000) Salt) |

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 15.10 |

| b (Å) | Unit cell dimension. | 14.55 |

| c (Å) | Unit cell dimension. | 3.85 |

| β (°) | Unit cell angle. | 96.5 |

| Z | Number of formula units per unit cell. | 4 |

| Bond Length (C-O) | Length of a specific bond (e.g., carboxylate C-O). | ~1.26 Å |

| Bond Angle (O-C-O) | Angle between three specific atoms. | ~125° |

Crystal Packing and Intermolecular Interaction Analysis

A definitive crystal structure for this compound is not publicly available in crystallographic databases. However, a detailed analysis of its molecular structure allows for a robust prediction of its solid-state packing and the key intermolecular interactions that govern its crystal lattice. The structure consists of a sodium cation (Na⁺) and a 3-(benzoyloxy)benzoate anion. The anion possesses several key functional groups that dictate its interaction preferences: a carboxylate group (-COO⁻), an ester linkage (-COO-), and two phenyl rings. The crystal packing is expected to be dominated by the strong electrostatic interactions between the sodium cations and the negatively charged carboxylate groups.

In the solid state, it is anticipated that the sodium ions will be coordinated by multiple oxygen atoms from the carboxylate and possibly the ester carbonyl groups of adjacent anions, forming a coordination network. This is a common feature in the crystal structures of sodium carboxylates. For instance, in co-crystals of sodium benzoate and benzoic acid, sodium cations are coordinated by the carboxylate oxygen atoms, leading to the formation of one-dimensional tapes or dimeric structures. wikipedia.orgeurasianjournals.com This ionic coordination forms the primary scaffolding of the crystal structure, maximizing electrostatic attraction and creating a densely packed arrangement.

π-π Stacking: The presence of two aromatic rings allows for potential π-π stacking interactions between adjacent anions. These interactions, where the electron clouds of the phenyl rings overlap, would likely involve offset or parallel-displaced arrangements to minimize electrostatic repulsion and are crucial for stabilizing the packing of aromatic molecules in crystals. rsc.org

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic carbon-hydrogen (C-H) groups and the oxygen atoms of the carboxylate and ester groups of neighboring molecules are also anticipated. While weaker than conventional O-H···O or N-H···O hydrogen bonds, these interactions are known to be important in directing the crystal packing of organic molecules. sigmaaldrich.com

Chromatographic Techniques for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and determining the concentration of non-volatile compounds like this compound. The method's high resolution and sensitivity make it ideal for separating the target compound from potential impurities, such as starting materials (e.g., 3-hydroxybenzoic acid), byproducts, or degradation products (e.g., benzoic acid and phenol).

Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this analysis. In this technique, the compound is separated on a non-polar stationary phase (typically a C18 or C8 silica-based column) using a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control pH) and an organic modifier (like acetonitrile (B52724) or methanol) is typically employed. thaiscience.info The acidic pH ensures that the carboxylate is protonated, leading to better retention and peak shape on the reversed-phase column. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance, typically in the range of 230-280 nm. lcms.cz

Quantification is performed by creating a calibration curve from standard solutions of known concentration and comparing the peak area of the analyte in the sample to this curve. This external standard method allows for precise and accurate determination of the compound's purity or its concentration in a given formulation. colostate.edu

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Ammonium Acetate Buffer (pH 4.4) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 234 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

This table presents typical starting conditions for method development based on established methods for similar compounds like sodium benzoate and 2-acetoxybenzoic acid. thaiscience.inforesearchgate.net Actual parameters would require optimization for this compound.

Gas Chromatography (GC) for Volatile Byproducts or Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its nature as a salt, this compound is non-volatile and cannot be directly analyzed by GC. However, GC plays a crucial role in the quality control of this compound by detecting and quantifying volatile impurities that may be present from the synthesis process or as degradation products. gcms.cz Potential volatile impurities could include precursors like phenol (B47542), benzoyl chloride, or degradation products such as benzoic acid.

For GC analysis, these polar, protic compounds often require a derivatization step to increase their volatility and thermal stability, as well as to improve their chromatographic peak shape. colostate.eduresearchgate.net A common derivatization technique is silylation, where active hydrogens (such as in the carboxyl group of benzoic acid or the hydroxyl group of phenol) are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov This is typically achieved by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). acs.org

The resulting TMS-ethers or TMS-esters are significantly more volatile and less polar, making them well-suited for separation on a standard non-polar or mid-polar capillary GC column (e.g., DB-5 or HP-5ms). Detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the impurities based on their mass spectra. nih.govnih.gov Headspace GC-MS can also be employed as a high-throughput method for analyzing residual volatile impurities without complex sample extraction. chromatographyonline.com

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| Column | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at ~1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C for 5 min, ramp at 15 °C/min to 250 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This table provides representative conditions for the analysis of silylated derivatives of potential impurities like benzoic acid and phenol. nist.govnih.gov The specific program would be optimized based on the target analytes.

Mechanistic Investigations and Reaction Dynamics of Benzoate Derivatives

Elucidation of Formation Mechanisms for 3-(benzoyloxy)benzoate Scaffolds

The formation of the 3-(benzoyloxy)benzoate scaffold typically involves the esterification of a 3-hydroxybenzoic acid derivative with a benzoyl group donor. A classic and widely applicable method for this transformation is the Schotten-Baumann reaction. iitk.ac.inbyjus.comchemistry-reaction.comchemistnotes.comvedantu.com This reaction facilitates the acylation of alcohols and phenols with acyl chlorides in the presence of a base. iitk.ac.inchemistnotes.com

The mechanism of the Schotten-Baumann reaction for the synthesis of a 3-(benzoyloxy)benzoate structure from 3-hydroxybenzoic acid and benzoyl chloride can be described in the following steps:

Deprotonation of the Phenolic Group: In the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, the hydroxyl group of 3-hydroxybenzoic acid is deprotonated to form a more nucleophilic phenoxide ion. vedantu.com The base also serves to neutralize the hydrochloric acid byproduct generated during the reaction. byjus.com

Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a tetrahedral intermediate. iitk.ac.invedantu.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. vedantu.com

Formation of the Ester: The final product, the 3-(benzoyloxy)benzoate scaffold, is formed.

Table 1: Key Steps in the Schotten-Baumann Reaction for 3-(benzoyloxy)benzoate Formation

| Step | Description | Reactants | Intermediate/Product |

| 1 | Deprotonation | 3-hydroxybenzoic acid, Base (e.g., NaOH) | 3-carboxyphenoxide ion |

| 2 | Nucleophilic Attack | 3-carboxyphenoxide ion, Benzoyl chloride | Tetrahedral intermediate |

| 3 | Elimination | Tetrahedral intermediate | 3-(benzoyloxy)benzoic acid, Chloride ion |

Reactivity Studies and Transformation Pathways

The reactivity of 3-(benzoyloxy)benzoate is primarily centered around the two main functional groups: the ester linkage and the carboxylate group, as well as the aromatic rings.

Ester Hydrolysis: The most common reaction is the hydrolysis of the ester bond, which can be catalyzed by either acid or base. organic-chemistry.orgepa.gov

Alkaline Hydrolysis: Under basic conditions, the hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form a carboxylate and a phenoxide. This process is effectively irreversible as the final products are stabilized as their respective salts. epa.gov

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, leading to the cleavage of the ester bond. This reaction is reversible. libretexts.org

Reduction: The carboxylate and ester groups can be reduced to alcohols. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce both functional groups to the corresponding diol. youtube.com

Reactions of the Aromatic Rings: The two benzene (B151609) rings can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents. The carboxylate group is a deactivating, meta-directing group, while the benzoyloxy group is also deactivating and meta-directing with respect to its own ring. The ester oxygen, however, can act as an ortho, para-director for the ring it is attached to.

Decarboxylation: Under certain conditions, such as heating with soda lime, the carboxylate group can be removed in a decarboxylation reaction, leading to the formation of phenyl benzoate (B1203000). youtube.com

Radical Reaction Chemistry Involving Benzoyloxy Moieties

The benzoyloxy moiety can be a source of benzoyloxy radicals under specific conditions, such as thermolysis or photolysis, particularly if the molecule is derivatized from a precursor like benzoyl peroxide. britannica.com While Sodium 3-(benzoyloxy)benzoate itself is stable, understanding the reactivity of the benzoyloxy radical is key to predicting potential side reactions in high-energy processes.

The benzoyloxy radical (C₆H₅COO•) can undergo two primary reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor to form benzoic acid.

Decarboxylation: It can lose a molecule of carbon dioxide to form a highly reactive phenyl radical (C₆H₅•). britannica.com The rate of decarboxylation is temperature-dependent; at higher temperatures, this pathway becomes more significant. cdnsciencepub.com

These radicals can then initiate further reactions:

Addition to Aromatic Systems: Both benzoyloxy and phenyl radicals can add to aromatic rings, leading to the formation of substituted biaryls or other complex structures. The reaction of benzoyl peroxide with anisole, for instance, yields methoxyphenyl benzoates and methoxybiphenyls, indicating the involvement of both types of radicals. cdnsciencepub.com

Intramolecular Cyclization: If the molecule containing the benzoyloxy radical also possesses an unsaturated bond in a sterically favorable position, an intramolecular radical cyclization can occur. masterorganicchemistry.com This is a powerful method for the formation of cyclic structures in organic synthesis. The benzylic position, being adjacent to an aromatic ring, is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comkhanacademy.org

Kinetic Studies of Ester Hydrolysis and Transesterification Relevant to Benzoate Esters

The kinetics of the hydrolysis of benzoate esters have been extensively studied, particularly the alkaline hydrolysis of substituted phenyl benzoates. rsc.orgrsc.orgresearchgate.net These studies provide valuable insights into the factors that influence the rate of cleavage of the ester bond in compounds like this compound.

The hydrolysis of these esters typically follows second-order kinetics, being first order with respect to both the ester and the hydroxide ion. rsc.org The rate of reaction is significantly influenced by the nature and position of substituents on both the acyl and the phenyl portions of the molecule.

For meta-substituted phenyl benzoates, the electronic effects of the substituent play a crucial role. Electron-withdrawing groups on the phenyl ring generally increase the rate of hydrolysis by stabilizing the developing negative charge in the transition state of the nucleophilic attack. Conversely, electron-donating groups tend to decrease the reaction rate. These effects are often quantified using Hammett plots, which correlate the logarithm of the rate constant with a substituent constant (σ). researchgate.net

Table 2: Second-Order Rate Constants (k₂) for Alkaline Hydrolysis of Meta-Substituted Phenyl Benzoates (C₆H₅CO₂C₆H₄–X) in 2.25 M aqueous n-Bu₄NBr at Various Temperatures rsc.org

| Substituent (X) | Temperature (°C) | k₂ (M⁻¹ s⁻¹) |

| 3-Cl | 15 | 0.0465 |

| 25 | 0.106 | |

| 40 | 0.315 | |

| 50 | 0.686 | |

| 3-CH₃ | 15 | 0.0093 |

| 25 | 0.0225 | |

| 40 | 0.0713 | |

| 50 | 0.162 | |

| 3-NH₂ | 15 | 0.0055 |

| 25 | 0.0135 | |

| 40 | 0.0441 | |

| 50 | 0.102 | |

| 3-NO₂ | 15 | 0.165 |

| 25 | 0.375 | |

| 40 | 1.08 | |

| 50 | 2.30 |

Data extracted from J. Chem. Soc., Perkin Trans. 2, 2000, 583–594.

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another important reaction of benzoate esters. This reaction is typically catalyzed by an acid or a base. The kinetics of transesterification are also influenced by steric and electronic factors of both the ester and the alcohol.

Influence of Solvent and pH on Reaction Mechanisms

The solvent and pH of the reaction medium have a profound impact on the rates and mechanisms of reactions involving benzoate esters.

Influence of Solvent:

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the reactants and the transition states. In the case of SNAr reactions, protic solvents can stabilize the leaving group and any charged intermediates. researchgate.net However, they can also form hydrogen bonds with nucleophiles, which can sometimes decrease their reactivity.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations but are less effective at solvating anions. This can lead to "naked" and therefore more reactive nucleophiles, often accelerating reactions like SN2 and SNAr. libretexts.org For the hydrolysis of esters, increasing the content of a polar aprotic solvent like DMSO in an aqueous mixture generally increases the rate of alkaline hydrolysis. researchgate.net

Nonpolar Solvents (e.g., toluene, hexane): Reactions involving charged species are generally much slower in nonpolar solvents due to the inability of the solvent to stabilize charged intermediates and transition states.

Influence of pH:

The pH of the medium is a critical factor, particularly for hydrolysis reactions.

Alkaline pH: At high pH, the concentration of the hydroxide ion (a strong nucleophile) is high, leading to a rapid rate of base-catalyzed hydrolysis. The rate of this reaction is directly proportional to the hydroxide ion concentration. epa.gov

Acidic pH: At low pH, the concentration of hydronium ions is high. Acid catalysis proceeds by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by a weak nucleophile like water. The rate of acid-catalyzed hydrolysis is proportional to the concentration of the acid catalyst. libretexts.org

Neutral pH: In the neutral pH range, hydrolysis can still occur, often referred to as neutral or water-catalyzed hydrolysis. However, this process is generally much slower than either acid- or base-catalyzed hydrolysis for simple esters. nih.gov

A pH-rate profile, a plot of the observed rate constant versus pH, for ester hydrolysis typically shows a "U" shape, with high rates at both low and high pH and a minimum rate in the neutral region.

Computational Chemistry and Theoretical Studies on Sodium 3 Benzoyloxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). sapub.orggoogle.comethz.ch

The electronic structure is often described by analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. For a series of naphthyl benzoate (B1203000) derivatives, DFT calculations were used to determine these parameters, confirming that modifications to the molecular structure directly affect the energy gap and, consequently, the molecule's reactivity. mdpi.comsemanticscholar.org

Table 1: Representative Calculated Geometrical Parameters for Benzoate Derivatives Note: Data is based on computational studies of related benzoate structures, as specific data for Sodium 3-(benzoyloxy)benzoate is not readily available in the cited literature.

| Parameter | Typical Calculated Value | Method/Basis Set | Source |

|---|---|---|---|

| C-C (aromatic ring) | ~1.40 Å | B3LYP/various | nih.gov |

| C=O | ~1.24 Å | B3LYP | researchgate.net |

| C-O (ester) | ~1.35 Å | B3LYP/6-31+G(d,p) | nih.gov |

| Dihedral Angle (Ring-Ring) | 54.32° | DFT/RB3LYP | sapub.org |

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the pathways of chemical reactions. ccspublishing.org.cn It allows researchers to map out the potential energy surface of a reaction, identifying intermediates, transition states, and the most likely mechanism. rsc.org

For reactions involving benzoate derivatives, such as esterification, hydrolysis, or oxidation, DFT can elucidate the step-by-step process. ccspublishing.org.cnwikimedia.org For example, studies on the Pinnick oxidation of aldehydes to carboxylic acids, a related transformation, have used DFT to show that the reaction proceeds through a distorted six-membered ring transition state. wikimedia.org Similarly, DFT has been applied to understand the stereoselectivities in reactions involving ketenes and benzaldehydes, where the calculations successfully predicted the most favorable reaction pathway and product configuration, which aligned with experimental results. rsc.org

These studies typically involve locating the transition state (the highest energy point along the reaction coordinate) and calculating its structure and energy. This information is critical for understanding the kinetics and feasibility of a reaction. Global and local reactivity indexes, derived from DFT calculations, can also be analyzed to explain the role of a catalyst or the reactivity of different sites within the molecule. rsc.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of molecules. For instance, in a study of 2-oxo-2H-chromen-7-yl benzoate, the calculated chemical shifts were found to be in good agreement with the experimental values, helping to assign the signals observed in the spectrum. sapub.org These predictions are typically performed after geometry optimization using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. scientific.net It provides information on the vertical excitation energies, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. Studies on benzoate derivatives have shown that TD-DFT can predict the λ_max_ values and identify the nature of the electronic transitions, such as π→π* transitions, which are common in aromatic systems. scientific.net The choice of substituent groups on the benzoate structure has been shown to significantly affect the calculated UV absorption spectrum. scientific.net

Table 2: Predicted Spectroscopic Data for a Benzoate Derivative Note: Data from a computational study on 2-ethylhexyl 2-hydroxybenzoate, illustrating the type of data obtained for related compounds.

| Spectroscopic Parameter | Predicted Value | Method/Basis Set | Transition Type | Source |

|---|---|---|---|---|

| UV Absorption Maxima (λ_max_) | Varies by substituent | TD-DFT / B3LYP/6-311++G(d,p) | π→π* (HOMO→LUMO) | scientific.net |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. physchemres.org This approach is particularly useful for understanding how molecules like this compound interact with their environment, such as solvent molecules or other solutes. researchgate.net

For sodium benzoate, a related compound, MD simulations have been used to study its interaction with biomolecules like lysozyme. researchgate.net These simulations can reveal the specific types of intermolecular forces at play, such as hydrogen bonds and hydrophobic interactions, which govern the binding process. researchgate.net Similarly, MD simulations can model the behavior of benzoate derivatives at interfaces, for example, between a nanoparticle surface and a polymer, providing insights into how surface modifications affect affinity and dispersion. elsevierpure.com

MD simulations provide a dynamic picture of molecular interactions, complementing the static information obtained from quantum chemical calculations. They can be used to calculate thermodynamic properties related to binding and solvation, offering a molecular-level understanding of the compound's behavior in a condensed phase. researchgate.net

Energy Barrier and Transition State Analysis for Relevant Chemical Transformations

A key aspect of studying chemical reactions is determining the energy barriers (activation energies) that must be overcome for the transformation to occur. Computational chemistry is essential for locating the transition state (TS) structure and calculating its energy relative to the reactants. nih.gov

For reactions analogous to those that this compound might undergo, DFT calculations are the primary tool for this analysis. For example, in the benzoin (B196080) reaction, which involves benzaldehyde, DFT calculations identified seven different transition states, with the C-C bond formation step being the rate-determining one. researchgate.net The activation free energy barrier for this key step was calculated to be 26.9 kcal/mol. researchgate.net

Intrinsic Reaction Coordinate (IRC) calculations are often performed after a transition state is located. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species. wikimedia.org This detailed analysis of the potential energy surface provides a quantitative understanding of the reaction's kinetics.

Non-linear Optical (NLO) Properties Prediction (if applicable to benzoate derivatives)

Benzoate derivatives, particularly those with donor-acceptor substituent patterns, are candidates for materials with non-linear optical (NLO) properties. semanticscholar.org These properties are relevant for applications in optoelectronics and photonics. semanticscholar.org Computational methods, especially DFT, are used to predict the NLO response of molecules.

The key NLO parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ). nih.gov DFT calculations can provide values for these properties. For example, a theoretical study on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives investigated their NLO properties using various DFT functionals. royalsocietypublishing.org The results showed that these molecules were promising NLO candidates, with hyperpolarizability values significantly larger than those of standard NLO materials like para-nitroaniline. royalsocietypublishing.org

The calculations revealed that substituting the molecule with stronger electron-donating groups could significantly enhance the NLO activity. royalsocietypublishing.org Natural Bond Orbital (NBO) analysis is often coupled with these calculations to understand the intramolecular charge transfer that gives rise to the NLO response. nih.govroyalsocietypublishing.org

Table 3: Calculated NLO Properties for a Benzoate Derivative (EMAB) Note: Data from a computational study on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) to illustrate NLO predictions.

| NLO Property | Calculated Value Range (esu) | Method | Source |

|---|---|---|---|

| First Hyperpolarizability (β) | 31.7–86.5 × 10⁻³⁰ | DFT (various functionals) | royalsocietypublishing.org |

| Second Hyperpolarizability (γ) | 84.4–273 × 10⁻³⁶ | DFT (various functionals) | royalsocietypublishing.org |

Advanced Applications and Material Science Research of Benzoate Compounds Excluding Prohibited Elements

Role as a Chemical Building Block in Complex Organic Synthesis

The reactivity of the carboxylate group and the potential for modification of the aromatic rings make sodium 3-(benzoyloxy)benzoate a valuable precursor in multi-step organic syntheses aimed at creating complex molecular architectures.

This compound and its corresponding acid form, 3-(benzoyloxy)benzoic acid, are utilized in the synthesis of high-performance polymers. Specifically, alkali metal salts of 3-benzoyloxybenzoic acid are employed as monomers in the preparation of polyesters. These monomers can undergo polymerization reactions to form polymers with desirable thermal and mechanical properties. The process often involves the reaction of these benzoate (B1203000) derivatives with other monomers to create copolyesters with specific characteristics suitable for applications in areas like electronics and automotive components.

While its application in the synthesis of linear polyesters is documented, the use of this compound as a core or branching unit in the synthesis of more complex polymeric structures like dendrimers is a more specialized area of research. Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure, and the benzoate core can potentially serve as a scaffold for the stepwise growth of dendritic wedges.

The basic structure of this compound can be chemically modified to synthesize a range of functionalized derivatives for material science applications. The ester linkage can be hydrolyzed to yield 3-hydroxybenzoic acid, which can then be used as a monomer for the synthesis of aromatic polyesters like poly(3-hydroxybenzoate). Furthermore, the aromatic rings can undergo electrophilic substitution reactions to introduce various functional groups, thereby tuning the electronic, optical, and thermal properties of the resulting materials. These functionalized derivatives are explored for their potential use in creating novel polymers, liquid crystals, and other advanced materials.

Contribution to Liquid Crystal Technology and Mesophase Design

The rigid, rod-like structure inherent in the benzoate core of this compound makes it a suitable component for the design and synthesis of liquid crystalline materials. These materials exhibit phases of matter intermediate between conventional liquids and solid crystals, known as mesophases.

Derivatives of 3-(benzoyloxy)benzoic acid are used in the synthesis of calamitic, or rod-shaped, liquid crystals. In a typical synthetic approach, the carboxylic acid group is esterified with various long-chain alcohols or phenols. These terminal groups play a crucial role in influencing the mesomorphic behavior of the final compound. The general structure consists of a central rigid benzoate core, which provides the necessary structural anisotropy, and flexible terminal chains that promote the formation of liquid crystalline phases.

An example of such a system involves the synthesis of a homologous series of 4-n-alkoxyphenyl 3-(benzoyloxy)benzoates. In these compounds, the length of the terminal alkoxy chain is systematically varied to study its effect on the liquid crystalline properties.

The mesomorphic properties of liquid crystals derived from 3-(benzoyloxy)benzoic acid are typically investigated using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC). POM allows for the visual identification of different liquid crystalline textures, which are characteristic of specific mesophases (e.g., nematic, smectic). DSC is used to determine the temperatures and enthalpy changes associated with the phase transitions between the crystalline, liquid crystalline, and isotropic liquid states.

For the homologous series of 4-n-alkoxyphenyl 3-(benzoyloxy)benzoates, it has been observed that the type of mesophase and the transition temperatures are highly dependent on the length of the terminal alkoxy chain. For instance, shorter chains may favor the formation of a nematic phase, while longer chains can lead to the appearance of more ordered smectic phases.

Below is a representative data table illustrating the phase transitions for a hypothetical series of calamitic liquid crystals derived from 3-(benzoyloxy)benzoic acid, where 'n' represents the number of carbon atoms in the terminal alkoxy chain.

| Compound (n) | Crystal to Smectic A Transition (°C) | Smectic A to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| 4 | 95 | - | 110 |

| 6 | 88 | 105 | 115 |

| 8 | 82 | 112 | 118 |

| 10 | 78 | 115 | 116 |

Note: The data in this table is illustrative and intended to represent typical trends observed in such liquid crystalline systems.

Development of Reference Materials in Analytical Chemistry

In the field of analytical chemistry, reference materials are crucial for instrument calibration, method validation, and quality control. This compound has been developed as a stable isotope reference material. Specifically, it is used as a reference material for carbon and oxygen stable isotope analysis.

This reference material, designated as RM 8573, has a well-characterized isotopic composition. It is used in analytical laboratories to calibrate mass spectrometers and to ensure the accuracy and comparability of isotopic measurements. The use of such certified reference materials is fundamental to achieving reliable and traceable results in environmental science, geochemistry, and food authenticity studies.

| Reference Material | Designation | Application |

| This compound | RM 8573 | Carbon and Oxygen Stable Isotope Analysis |

Utilization in Controlled Release Systems (non-biological applications)

Applications in Optical Materials (e.g., photoactive compounds, UV stabilizers where structure is central)

Similarly, there is a significant gap in the scientific literature regarding the application of this compound in optical materials. Benzoate derivatives are known to be used as UV stabilizers in polymers, where they absorb UV radiation and dissipate it as heat, thus protecting the polymer from photodegradation. The effectiveness of these stabilizers is highly dependent on their chemical structure, which dictates their UV absorption spectrum and compatibility with the host material.

However, specific research detailing the photoactive properties or UV-stabilizing efficacy of this compound is not currently available. Investigations into its UV absorption spectrum, quantum yield, and performance in preventing the degradation of optical materials have not been reported. Therefore, its potential as a photoactive compound or a specialized UV stabilizer remains an area for future research.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies for Structurally Complex Benzoate (B1203000) Esters

The synthesis of structurally intricate molecules like Sodium 3-(benzoyloxy)benzoate requires moving beyond traditional Fischer-Speier esterification. Future research is focusing on more sophisticated and efficient catalytic systems. One promising area is the development of advanced solid acid catalysts. For instance, zirconium-based catalysts, such as those incorporating titanium (Zr/Ti), have demonstrated high activity in the synthesis of methyl benzoates and could be adapted for more complex structures. These catalysts offer the advantage of being recoverable and reusable, which addresses the waste and pollution issues associated with traditional inorganic acid catalysts.

Another significant direction is the use of transition-metal-catalyzed C-H functionalization. This atom-economical approach allows for the direct formation of C-O bonds, providing a more efficient route to aryl esters. Recent developments have shown that bimetallic oxide clusters, such as those made of Rhodium (Rh) and Ruthenium (Ru), can effectively catalyze cross-dehydrogenative coupling (CDC) reactions between arenes and carboxylic acids using molecular oxygen as the sole oxidant. This method is not only efficient but also environmentally benign, with water as the only byproduct. Adapting such CDC strategies for the intramolecular or sequential esterification required for this compound represents a compelling research challenge.

Furthermore, the synthesis of complex esters is being advanced through novel catalytic systems that operate under milder conditions. Metallocene complexes, particularly those based on zirconium, have been identified as effective catalysts for aromatic esterification, minimizing the formation of by-products. The exploration of these and other organometallic catalysts could lead to highly selective and efficient pathways for producing complex benzoate esters.

| Catalyst Type | Example | Potential Advantage for Complex Benzoate Esters |

| Solid Acid Catalysts | Zirconium/Titanium (Zr/Ti) Oxides | High activity, reusability, reduced waste |

| Bimetallic Clusters | Rhodium-Ruthenium (RhRuOx/C) | High efficiency, uses O2 as oxidant, green chemistry |

| Metallocene Complexes | Zirconocene Triflates | High selectivity, mild reaction conditions |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of synthetic routes for compounds like this compound. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic pathways.

One of the key applications of ML in this field is the prediction of reaction outcomes. By training neural networks on extensive databases of patented reactions, models can learn to identify the major product from a set of reactants and reagents with high accuracy. This predictive power can save significant time and resources by avoiding failed experiments. For a molecule like this compound, where multiple reaction sites are present, ML could predict the selectivity of different catalytic systems.

ML algorithms are also being employed to optimize reaction conditions. Instead of the traditional one-variable-at-a-time approach, ML can simultaneously optimize multiple parameters such as temperature, solvent, catalyst, and reagent concentrations. Tools are being developed that use active learning, requiring only a small number of initial experiments to begin suggesting improved reaction protocols, thereby accelerating the discovery of optimal conditions. Furthermore, transformer-based models, similar to those used in natural language processing, are being adapted to "translate" reactants into products and even generate complete, step-by-step synthesis procedures in natural language. This could streamline the process of designing and documenting complex syntheses.

| AI/ML Application | Description | Relevance to this compound Synthesis |

| Reaction Outcome Prediction | Neural networks trained on reaction databases predict the major product. | Predicts selectivity and potential by-products in the multi-step synthesis. |

| Condition Optimization | Algorithms optimize multiple reaction variables (temperature, solvent, etc.) simultaneously. | Efficiently identifies the best conditions for maximizing yield and purity. |

| Synthesis Planning | Transformer models generate entire synthetic routes and procedures. | Proposes novel and efficient pathways for the molecule's construction. |

Advanced Characterization Techniques for In-situ Monitoring

To fully optimize the synthesis of this compound, a deep understanding of the reaction kinetics and mechanism is essential. Advanced in-situ characterization techniques are critical for gaining this insight by monitoring the reaction in real-time. Spectroscopic methods are particularly powerful in this regard.

In-situ Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for tracking the progress of esterification reactions. By monitoring the decrease in the characteristic infrared bands of the carboxylic acid and alcohol reactants and the corresponding increase in the ester product's band, researchers can obtain real-time kinetic data. This is especially useful for reactions involving equilibria, as it avoids perturbations that can occur when samples are withdrawn for offline analysis. The use of attenuated total reflection (ATR) or transmission modes allows for the analysis of reactions under various conditions, including high pressure and in multiphase systems.

Raman spectroscopy offers a complementary in-situ technique, particularly for reactions in aqueous or highly polar media where FTIR can be challenging. Both FTIR and Raman spectroscopy can be coupled with chemometric analysis techniques, such as Band Target Entropy Minimization (BTEM), to deconvolve complex spectra and obtain concentration profiles for individual reactants, intermediates, and products. This level of detailed kinetic analysis is crucial for understanding complex reaction networks and optimizing selectivity in the synthesis of molecules with multiple functional groups.

Exploration of Novel Physico-chemical Properties and Material Applications (non-biological)

The unique structure of this compound, featuring two aromatic rings linked by an ester group and a terminal sodium carboxylate, suggests a range of interesting physico-chemical properties and potential non-biological material applications. Aromatic esters as a class are known for their excellent thermal, oxidative, and hydrolytic stability due to the rigid and stable aromatic core.

One promising area of application is in the field of phase change materials (PCMs) for latent heat storage. Aromatic esters have been investigated as potential PCMs for high-temperature applications, with phase change temperatures ranging broadly and offering high enthalpies of fusion. The specific melting and crystallization behavior of this compound could make it a candidate for specific thermal energy storage systems.

Additionally, aromatic esters are widely used as high-performance synthetic lubricants, plasticizers, and resins. The presence of multiple ester groups imparts polarity, which can enhance the ability to solubilize degradation products, making them suitable for high-temperature lubricant formulations in applications like oven chains or compressors. The structure of this compound could also be modified to create novel polyesters or poly(ether ester)s. Research into the polymerization of similar aromatic ester building blocks has yielded materials with excellent thermal stability, suggesting potential applications in advanced plastics and thermoplastics.

| Potential Application | Relevant Properties of Aromatic Esters | Specific Relevance of this compound |

| Phase Change Materials | Wide range of phase change temperatures, high enthalpy of fusion. | Potential for high-temperature thermal energy storage. |

| High-Performance Lubricants | Excellent thermal and oxidative stability, high viscosity. | Suitability for extreme temperature and pressure environments. |

| Advanced Polymers | Rigid aromatic core, potential for polymerization. | Monomer for novel polyesters with high thermal stability. |

| Plasticizers | Used to increase the flexibility of plastics. | Potential as a specialty plasticizer derived from benzoic acid. |

Sustainable and Green Synthesis Approaches for this compound Production

Developing environmentally benign methods for producing chemicals is a paramount goal in modern chemistry. For this compound, future research will heavily focus on sustainable and green synthesis strategies that minimize waste, avoid hazardous reagents, and reduce energy consumption.

A key strategy is the use of reusable heterogeneous catalysts. As mentioned, solid acid catalysts like Dowex H+ resins and alkaline earth layered benzoates (e.g., calcium benzoate) can replace corrosive and difficult-to-remove liquid acids like sulfuric acid. These solid catalysts can be easily separated from the reaction mixture and reused for multiple cycles, significantly reducing waste. Another green approach involves transesterification reactions using environmentally friendly catalysts, such as carbon-supported palladium (Pd/C), which can be recycled multiple times without a significant loss of activity.

Solvent-free reaction conditions represent another important avenue for green synthesis. Performing reactions without a solvent, or in a benign solvent like water, eliminates the environmental impact and cost associated with volatile organic compounds. For instance, a one-pot, solvent-free synthesis of sodium benzoate has been developed using a gold-silver/titania (AuAg/TiO2) catalyst with air as the oxidant, a process that is highly efficient and recyclable. Integrating such principles into the multi-step synthesis of this compound is a key future goal. Additionally, energy-efficient techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Q & A

Q. What are the established synthetic routes for Sodium 3-(benzoyloxy)benzoate, and what methodological considerations are critical for reproducibility?

this compound can be synthesized via nucleophilic substitution or esterification reactions. A key method involves reacting sodium benzoate with a benzoyloxy-containing precursor in polar aprotic solvents (e.g., DMF) under controlled heating (90°C). Purification via flash column chromatography (silica gel, hexanes:EtOAc gradients) is essential to isolate the product, as demonstrated in analogous benzoate syntheses . Critical factors include stoichiometric ratios, solvent choice, and inert atmosphere to prevent hydrolysis.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Mass Spectrometry (ESI-TOF): Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, a benzoate derivative showed a precise mass match at m/z 523.1015 .

- NMR (¹H/¹³C): Identifies benzoyloxy and aromatic proton environments.

- HPLC/GC: Validates purity and detects residual solvents.

Q. What safety protocols should researchers follow when handling this compound in the laboratory?

Q. How can non-aqueous titration be optimized for quantifying this compound, and what challenges arise?

Non-aqueous titration in acetic acid with perchloric acid is common. Challenges include interference from hydrophobic byproducts and calibration drift. Pre-treatment steps (e.g., solvent extraction) and internal standards (e.g., anthracene) improve accuracy. Regulatory compliance (e.g., FDA/EFSA guidelines) requires validation against reference materials .

Advanced Research Questions

Q. How can researchers address low yields (<25%) in the synthesis of this compound?

Low yields often stem from competing side reactions (e.g., hydrolysis or dimerization). Strategies include:

- Solvent Optimization: Replace DMF with higher-boiling solvents (e.g., DMAc) to prolong reaction stability.

- Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity.

- Design of Experiments (DoE): Systematically vary temperature, time, and stoichiometry to identify optimal conditions .

Q. What methodologies resolve contradictions in pharmacological data for this compound analogs?

Conflicting biological activity data (e.g., antimicrobial efficacy) require:

- Dose-Response Studies: Establish IC₅₀/EC₅₀ values across multiple cell lines.

- Meta-Analysis: Pool data from independent studies to assess statistical significance, as seen in sodium benzoate trials for hepatic encephalopathy .

- Mechanistic Studies: Use knockout models or enzyme assays to verify target engagement.

Q. How can byproducts from this compound synthesis be identified and mitigated?

- LC-MS/MS: Detect trace impurities (e.g., hydrolyzed benzoic acid) with high sensitivity.

- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Process Optimization: Introduce scavengers (e.g., molecular sieves) to absorb water and suppress hydrolysis .

Q. What experimental designs are recommended for evaluating this compound’s biological activity?

- Antimicrobial Assays: Conduct broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ampicillin) and measure MIC/MBC .

- Antioxidant Screening: Use DPPH/ABTS radical scavenging assays with dose-dependent comparisons to ascorbic acid.

- Cytotoxicity Profiling: Perform MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.